1-Formyl-L-proline
CAS No.: 13200-83-4
Cat. No.: VC20975596
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13200-83-4 |
|---|---|
| Molecular Formula | C6H9NO3 |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | (2S)-1-formylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1 |
| Standard InChI Key | DHDRGOURKDLAOT-YFKPBYRVSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C=O)C(=O)O |
| SMILES | C1CC(N(C1)C=O)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C=O)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
1-Formyl-L-proline, also known as N-formyl-L-proline, is a derivative of the amino acid L-proline characterized by the presence of a formyl group attached to the nitrogen atom of the proline ring. The compound has two primary CAS registry numbers (13200-83-4 and 67985-73-3) and is recognized by various synonyms including (S)-1-Formylpyrrolidine-2-carboxylic acid .
Structural Characteristics
The molecular formula of 1-Formyl-L-proline is C₆H₉NO₃ with a molecular weight of 143.14 g/mol . The compound features a unique structure that includes a cyclic amine (the pyrrolidine ring from proline), an aldehyde (the formyl group), and specific chirality at the C-2 position, which contributes to its chemical properties and biological interactions .
Chemical Identifiers and Representations
Table 1: Basic Identifiers of 1-Formyl-L-proline
| Parameter | Value |
|---|---|
| CAS Numbers | 13200-83-4, 67985-73-3 |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | (2S)-1-formylpyrrolidine-2-carboxylic acid |
| InChI | InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1 |
| InChI Key | DHDRGOURKDLAOT-YFKPBYRVSA-N |
| SMILES | C1CC@HC(=O)O |
Physical and Chemical Properties
Physical Properties
1-Formyl-L-proline exists as a solid at room temperature with specific physical characteristics that are important for its handling, storage, and application in research.
Table 2: Physical Properties of 1-Formyl-L-proline
| Property | Value | Nature of Data |
|---|---|---|
| Melting Point | 93-94 °C | Experimental |
| Boiling Point | 375 °C at 760 mmHg | Predicted |
| Density | 1.451 g/cm³ | Predicted |
| Flash Point | 180.6 °C | Predicted |
| pKa | 3.66±0.20 | Predicted |
Chemical Properties
The chemical behavior of 1-Formyl-L-proline is largely determined by its functional groups, particularly the formyl group attached to the nitrogen and the carboxylic acid moiety. These functional groups provide sites for various chemical reactions and interactions with biological systems, including oxidation, reduction, and substitution reactions.
Synthesis Methods
Laboratory Synthesis
The synthesis of 1-Formyl-L-proline typically involves the formylation of L-proline using formic acid under dehydrating conditions. This reaction generally requires heating the mixture to approximately 80°C until completion. A more specific approach involves refluxing L-proline with formic acid in toluene, using a Dean-Stark trap to remove the water produced during the reaction.
Alternative Synthesis Routes
Alternative methods for synthesizing 1-Formyl-L-proline may involve different formylating agents such as chloral or formaldehyde. These approaches can offer advantages in terms of yield, purity, or reaction conditions, depending on the specific requirements of the synthesis.
Chemical Reactions
Types of Reactions
1-Formyl-L-proline participates in various chemical reactions due to its functional groups. Key reaction types include:
Table 3: Chemical Reactions of 1-Formyl-L-proline
| Reaction Type | Description | Products | Conditions |
|---|---|---|---|
| Oxidation | Oxidation of the formyl group | 1-Carboxy-L-proline | Oxidizing agents (e.g., KMnO₄, CrO₃) under acidic conditions |
| Reduction | Reduction of the formyl group | 1-Hydroxymethyl-L-proline | Reducing agents (e.g., NaBH₄, LiAlH₄) |
| Substitution | Substitution of the formyl group | Various substituted proline derivatives | Nucleophiles (e.g., amines, alcohols) under basic conditions |
Reactivity Patterns
The reactivity of 1-Formyl-L-proline is primarily determined by the aldehyde functionality of the formyl group and the carboxylic acid moiety. The formyl group can participate in reactions typical of aldehydes, while the carboxylic acid group can undergo esterification, amidation, and other reactions characteristic of carboxylic acids.
Biological Activities and Applications
Enzyme Inhibition
One of the most significant biological activities of 1-Formyl-L-proline is its ability to inhibit pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme crucial for proline metabolism . Studies have shown that 1-Formyl-L-proline exhibits competitive inhibition against PYCR1 with an inhibition constant (Ki) of approximately 100 μM, making it the most potent inhibitor among tested proline analogs .
Structural Basis of Inhibition
The crystal structure of PYCR1 complexed with 1-Formyl-L-proline reveals that inhibitor binding is accompanied by conformational changes in the enzyme's active site . These changes include the translation of an α-helix by 1 Å and the rotation of two side chains, which are unique to 1-Formyl-L-proline and enable additional hydrogen bonds with the enzyme . This specific binding mechanism contributes to the compound's inhibitory efficacy.
Effects on Cancer Cells
Research indicates that 1-Formyl-L-proline can phenocopy PYCR1 knockdown in MCF10A H-RAS V12 breast cancer cells . This effect includes multiple measurable outcomes:
Table 4: Effects of 1-Formyl-L-proline on Cancer Cells
Research Applications
1-Formyl-L-proline serves as a valuable tool in scientific research, particularly for studying proline metabolism and its role in cancer. It has been established as the first validated chemical probe of PYCR1, enabling investigations into the enzyme's function and the potential therapeutic targeting of proline metabolism in various cancer types .
Comparative Analysis with Related Compounds
Proline Metabolism Inhibitors
1-Formyl-L-proline belongs to a class of compounds that target proline metabolism. Compared to other inhibitors such as L-tetrahydro-2-furoic acid (THFA), which targets ProDH/Pox enzymes, 1-Formyl-L-proline specifically inhibits PYCR1 with higher potency . The table below compares key inhibitors in this pathway:
Table 6: Comparison of Proline Metabolism Inhibitors
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